1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex heterocyclic compound It features a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with chlorobenzyl and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the triazole ring.
Introduction of the chlorobenzyl and chlorophenyl groups: These substituents can be introduced through nucleophilic substitution reactions, where the triazole core is reacted with chlorobenzyl and chlorophenyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated flow reactors to ensure precise control over reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorobenzyl and chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Its potential biological activity could be harnessed for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is unique due to its specific combination of substituents and the pyrrolo[3,4-d][1,2,3]triazole core. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12Cl2N4O2 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-11-5-7-12(8-6-11)23-16(24)14-15(17(23)25)22(21-20-14)9-10-3-1-2-4-13(10)19/h1-8,14-15H,9H2 |
InChI Key |
ZBCKAZLUKVNXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)Cl |
Origin of Product |
United States |
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